molecular formula C8H13BN2O4S B2416000 2-(Boc-amino)thiazole-5-boronic acid CAS No. 1025492-91-4

2-(Boc-amino)thiazole-5-boronic acid

Cat. No.: B2416000
CAS No.: 1025492-91-4
M. Wt: 244.07
InChI Key: KUDSRJBMGBOJGJ-UHFFFAOYSA-N
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Description

Significance of Heteroaryl Boronic Acids as Synthetic Intermediates

Heteroaryl boronic acids are a class of organoboron compounds that have become indispensable intermediates in organic synthesis. Their prominence is largely due to their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. thieme-connect.com This reaction allows for the formation of a carbon-carbon bond between an organoboron compound and an organohalide, a process fundamental to the construction of complex molecular frameworks.

The utility of heteroaryl boronic acids stems from several key features:

Stability: They are generally stable, often crystalline solids that are tolerant of air and moisture, facilitating ease of handling and storage compared to other reactive organometallic reagents. researchgate.net

Versatility: They participate in a wide array of chemical transformations beyond Suzuki coupling, including Chan-Lam coupling for C-N and C-O bond formation, and additions to imines and carbonyls. wikipedia.org

Functional Group Tolerance: Cross-coupling reactions involving boronic acids are often compatible with a broad range of functional groups, minimizing the need for extensive protecting group strategies in multi-step syntheses. organic-chemistry.org

Low Toxicity: The boron-containing byproducts are generally considered to have low toxicity, making these reagents more environmentally benign than many alternatives.

These attributes have established heteroaryl boronic acids as crucial building blocks for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials. thieme-connect.comresearchgate.net

Role of the Thiazole (B1198619) Moiety in Medicinal Chemistry and Materials Science Research

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone structural motif in the fields of medicinal chemistry and materials science. eurekaselect.com Its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions have made it a "privileged scaffold" in drug design. nih.gov

In medicinal chemistry , the thiazole nucleus is a core component of numerous natural products (like Vitamin B1, Thiamine) and synthetic drugs with a wide spectrum of therapeutic activities. eurekaselect.com Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov

Thiazole-Containing DrugTherapeutic ApplicationReference
RitonavirAntiretroviral (HIV Protease Inhibitor) eurekaselect.com
DasatinibAnticancer (Tyrosine Kinase Inhibitor)
MeloxicamAnti-inflammatory (NSAID) ijper.org
NizatidineHistamine H2 Receptor Antagonist ijper.org
SulfathiazoleAntimicrobial ijper.org

In materials science , the thiazole moiety has gained significant attention for its application in organic electronics. As an electron-accepting heterocycle, it is incorporated into the backbone of semiconducting polymers and small molecules. nih.govresearchgate.net These materials are utilized in a variety of electronic devices.

Application AreaFunction of Thiazole MoietyReference
Organic Field-Effect Transistors (OFETs)Enhances charge carrier mobility in semiconducting polymers. nih.govacs.org
Organic Photovoltaics (OPVs) / Solar CellsActs as an electron-deficient building block to tune electronic properties and improve performance. rsc.orgresearchgate.net
Organic Light-Emitting Diodes (OLEDs)Used in the construction of light-emitting materials. researchgate.net
Corrosion InhibitorsIncorporated into polyurea derivatives to protect steel surfaces. mdpi.com

The rigid, planar structure of fused thiazole systems like thiazolo[5,4-d]thiazole (B1587360) facilitates efficient intermolecular π–π stacking, which is crucial for charge transport in organic semiconductors. rsc.orgresearchgate.net

Historical Context and Evolution of Thiazole-Boronic Acid Chemistry

The development of thiazole-boronic acid chemistry is built upon two distinct historical pillars of organic synthesis: the synthesis of thiazoles and the preparation of boronic acids.

The first isolation of a boronic acid was reported by Edward Frankland in 1860, who synthesized ethylboronic acid. wikipedia.org For many decades, the synthesis of aryl boronic acids relied on the reaction of highly reactive organometallic intermediates (like Grignard or organolithium reagents) with borate (B1201080) esters at low temperatures. researchgate.net This classical approach, while effective, suffered from limitations regarding functional group compatibility.

Separately, the chemistry of the thiazole ring gained prominence following the pioneering work of Hofmann and Hantzsch in the late 19th century. eurekaselect.com The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide, remains a fundamental method for constructing the thiazole core. ijper.orgwikipedia.org

The convergence of these two fields—the creation of a C-B bond directly on a pre-formed thiazole ring—is a more recent development, driven by the demand for heteroaryl boronic acids in modern cross-coupling reactions. The limitations of classical borylation methods made accessing functionalized heteroaryl boronic acids challenging. researchgate.net A significant evolutionary leap came with the advent of palladium-catalyzed C-H activation and borylation reactions. Methods such as the Miyaura borylation reaction, which uses a palladium catalyst to couple an aryl halide or triflate with a diboron (B99234) reagent, provided a much milder and more functional-group-tolerant route. wikipedia.org More recently, direct C-H borylation has emerged as a powerful tool, allowing for the conversion of a C-H bond on the thiazole ring directly to a C-B bond, often with high regioselectivity. The development of simplified, direct syntheses of boronic acids from heteroaryl chlorides using reagents like tetrahydroxydiboron (B82485) represents the current state-of-the-art, offering a more efficient and economical pathway to these valuable synthetic intermediates. organic-chemistry.orgnih.govacs.org

Properties

IUPAC Name

[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-5-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BN2O4S/c1-8(2,3)15-7(12)11-6-10-4-5(16-6)9(13)14/h4,13-14H,1-3H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDSRJBMGBOJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(S1)NC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Boc Amino Thiazole 5 Boronic Acid and Its Derivatives

Strategies for Boron Introduction at the C-5 Position of Thiazoles

The regioselective installation of a boron moiety onto the thiazole (B1198619) ring, particularly at the C-5 position, can be accomplished through several distinct methodologies. These can be broadly classified into two main categories: organometallic approaches, which involve the generation of a highly reactive organometallic intermediate that is subsequently trapped by a boron electrophile, and transition metal-catalyzed borylations, which offer milder reaction conditions and greater functional group tolerance.

Organometallic Approaches

Organometallic strategies for the borylation of thiazoles typically rely on the initial formation of a nucleophilic carbon center at the desired position, which then reacts with a suitable boron-containing electrophile. This is often achieved through halogen-metal exchange or the formation of a Grignard reagent.

Lithium-halogen exchange is a powerful and rapid method for the generation of organolithium species from organic halides. This reaction is particularly effective for aryl and heteroaryl bromides and iodides. The resulting organolithium intermediate is highly nucleophilic and readily reacts with a variety of electrophiles, including borate (B1201080) esters, to form the desired boronic acid derivative after acidic workup.

The general mechanism involves the reaction of an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), with a halogenated thiazole at low temperatures to prevent side reactions. The choice of organolithium reagent and reaction conditions is crucial to ensure efficient and clean conversion. The rate of exchange generally follows the trend I > Br > Cl. Once the lithiated thiazole is formed, it is treated with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate complex. Subsequent hydrolysis of this complex under acidic conditions yields the target boronic acid.

A representative reaction scheme for this process is as follows:

Lithium-Halogen Exchange: 2-(Boc-amino)-5-bromothiazole is dissolved in an ethereal solvent like tetrahydrofuran (THF) and cooled to a low temperature (typically -78 °C). An organolithium reagent (e.g., n-BuLi) is then added dropwise to initiate the exchange.

Borylation: A trialkyl borate is added to the solution of the lithiated thiazole, leading to the formation of a lithium boronate salt.

Hydrolysis: The reaction mixture is quenched with an aqueous acid to hydrolyze the boronate salt, affording 2-(Boc-amino)thiazole-5-boronic acid.

ParameterDetails
Substrate 2-(Boc-amino)-5-bromothiazole
Reagents 1. n-Butyllithium (n-BuLi)2. Triisopropyl borate3. Aqueous HCl
Solvent Tetrahydrofuran (THF)
Temperature -78 °C to room temperature
Product This compound

This methodology, while effective, requires strictly anhydrous conditions and low temperatures due to the high reactivity of the organolithium intermediates.

An alternative organometallic approach involves the use of Grignard reagents. The formation of a thiazolylmagnesium halide can be achieved by reacting a halogenated thiazole with magnesium metal. This Grignard reagent can then be reacted with a borate ester in a manner analogous to the organolithium trapping.

The synthesis of boronic esters and acids using Grignard reagents is a well-established method. The direct reaction of Grignard reagents with trialkylborates can sometimes lead to the formation of over-addition byproducts. However, by carefully controlling the reaction conditions and stoichiometry, this can be minimized.

The general steps for this process are:

Grignard Reagent Formation: A 5-halothiazole derivative is treated with magnesium turnings in an ethereal solvent to form the corresponding thiazol-5-ylmagnesium halide.

Borylation: The pre-formed Grignard reagent is then added to a solution of a trialkyl borate at low temperature.

Workup: An acidic workup is performed to hydrolyze the intermediate and yield the desired boronic acid.

ParameterDetails
Substrate 5-Bromo-2-(Boc-amino)thiazole
Reagents 1. Magnesium (Mg)2. Triisopropyl borate3. Aqueous acid
Solvent Tetrahydrofuran (THF)
Temperature Room temperature for Grignard formation, then low temperature for borylation
Product This compound

While generally less reactive than their organolithium counterparts, Grignard reagents can be advantageous in certain contexts due to their milder reaction conditions and broader functional group compatibility.

Transition Metal-Catalyzed Borylation

Transition metal-catalyzed reactions have become increasingly important for the synthesis of organoboron compounds due to their mild reaction conditions, high functional group tolerance, and excellent regioselectivity. Palladium and iridium are the most commonly employed metals for the borylation of thiazole derivatives.

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between a halide or triflate and a diboron (B99234) reagent, such as bis(pinacolato)diboron (B₂pin₂), to form a boronic ester. organic-chemistry.orgalfa-chemistry.comresearchgate.net This method is widely used for the synthesis of aryl, heteroaryl, and vinyl boronic esters due to its operational simplicity and broad substrate scope. organic-chemistry.org

The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the thiazole halide, followed by transmetalation with the diboron reagent and reductive elimination to afford the borylated thiazole and regenerate the active catalyst. The reaction is usually carried out in the presence of a base, such as potassium acetate (B1210297), and a phosphine (B1218219) ligand.

A specific application of this method is the synthesis of 2-methylformate-5-boronic acid pinacol (B44631) ester thiazole, which starts from 2,5-dibromothiazole. google.com The initial step involves a selective reaction with methyl chloroformate in the presence of n-butyllithium to yield 2-methylformate-5-bromothiazole. This intermediate is then subjected to Miyaura borylation conditions. google.com

ParameterDetails
Substrate 2-methylformate-5-bromothiazole
Reagents Bis(pinacolato)diboron, Potassium acetate
Catalyst Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(dppf))
Solvent 1,4-Dioxane
Temperature 80 °C
Yield 85%
Product 2-methylformate-5-boronic acid pinacol ester thiazole

The Miyaura borylation is a highly reliable and versatile method for the synthesis of this compound derivatives from readily available halogenated precursors.

Direct C-H borylation is an atom-economical and efficient method for the synthesis of organoboron compounds that avoids the need for pre-functionalized starting materials like halides or triflates. Iridium-catalyzed C-H borylation has emerged as a particularly powerful tool for the regioselective functionalization of arenes and heteroarenes. dur.ac.ukescholarship.org

The regioselectivity of these reactions is often governed by steric factors, with the borylation occurring at the least hindered C-H bond. However, directing groups can also be employed to control the site of borylation. For nitrogen-containing heterocycles, the presence of a Boc protecting group on the nitrogen atom can influence the regioselectivity of the C-H activation step.

The reaction typically involves an iridium catalyst, a bidentate nitrogen or phosphine ligand, and a boron source, most commonly bis(pinacolato)diboron. The reaction is often carried out at elevated temperatures.

ParameterDetails
Substrate 2-(Boc-amino)thiazole
Reagents Bis(pinacolato)diboron (B₂pin₂)
Catalyst System [Ir(OMe)(COD)]₂ / dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine)
Solvent Tetrahydrofuran (THF) or Cyclooctane
Temperature 80-100 °C
Product This compound pinacol ester

Direct C-H borylation represents a modern and efficient approach to the synthesis of this compound and its derivatives, offering a more streamlined synthetic route compared to traditional methods that require halogenated precursors.

Importance of N-Boc Protection in the Synthesis of this compound

The use of the tert-butyloxycarbonyl (Boc) group for the protection of the amino functionality on the thiazole ring is a critical step in the synthesis of this compound. This protecting group offers stability under a range of conditions while allowing for mild removal, making it an invaluable tool in multi-step synthesis. total-synthesis.comresearchgate.net

Role in Preventing Undesired Side Reactions in Organometallic Transformations

The primary amino group at the 2-position of the thiazole ring is nucleophilic and can readily react with various reagents, leading to undesired side products. The Boc group serves as a shield, temporarily converting the reactive amine into a less reactive carbamate. total-synthesis.comresearchgate.net This protection is particularly crucial during organometallic transformations, which are often employed to install the boronic acid moiety.

In the absence of protection, the acidic proton of the amino group can quench organometallic reagents such as Grignard or organolithium reagents, which are commonly used in metal-halogen exchange reactions to generate an organometallic intermediate prior to borylation. Furthermore, the nitrogen atom itself can act as a nucleophile, potentially coordinating to metal centers or reacting with electrophilic reagents intended for other parts of the molecule. The Boc group's steric bulk and electronic properties effectively mitigate these side reactions, ensuring that the chemical transformations occur at the desired position on the thiazole ring. researchgate.net The stability of the Boc group to basic, nucleophilic, and catalytic hydrogenation conditions makes it orthogonal to many other protecting groups, allowing for selective manipulations elsewhere in the molecule. total-synthesis.comorganic-chemistry.org

Methodologies for Boc Group Installation and Subsequent Deprotection in Thiazole Systems

The installation and removal of the Boc protecting group are well-established and efficient processes that have been adapted for thiazole systems.

Boc Group Installation: The most common method for introducing the Boc group is by reacting the amine with di-tert-butyl dicarbonate (Boc₂O). total-synthesis.comorganic-chemistry.org This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. The choice of base and solvent can be tailored to the specific substrate. For aminothiazole systems, conditions often involve a base like triethylamine (TEA) or sodium hydroxide (NaOH) in a solvent such as methanol, dioxane, or dimethylformamide (DMF). semanticscholar.org

ReagentBaseSolventTemperatureTypical Application
Di-tert-butyl dicarbonate (Boc₂O)Triethylamine (TEA)Methanol (MeOH) or DMF40-50 °CFor water-sensitive amino derivatives
Di-tert-butyl dicarbonate (Boc₂O)Sodium hydroxide (NaOH)Dioxane/WaterRoom TemperatureGeneral method for amino acids and derivatives
Di-tert-butyl dicarbonate (Boc₂O)Iodine (catalytic)Solvent-freeRoom TemperatureEfficient for various aryl and aliphatic amines organic-chemistry.org

Boc Group Deprotection: The removal of the Boc group is typically achieved under acidic conditions, which trigger the fragmentation of the carbamate into the free amine, carbon dioxide, and isobutylene. total-synthesis.com Strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent such as dioxane are commonly employed. total-synthesis.com The choice of acid and conditions can be adjusted to avoid the degradation of other acid-sensitive functional groups that may be present in the molecule. reddit.com

ReagentSolventTemperatureNotes
Trifluoroacetic acid (TFA)Dichloromethane (DCM)0 °C to Room TemperatureA common and effective method total-synthesis.com
Hydrogen Chloride (HCl)DioxaneRoom TemperatureOften preferred in solid-phase synthesis to avoid side reactions from TFA
Cerium(III) chlorideAcetonitrile (B52724)RefluxExample of a Lewis acid catalyst for selective deprotection organic-chemistry.org

Synthesis of Boronic Acid Esters (e.g., Pinacol Ester) as Stable Precursors

Boronic acids are known to be unstable and can undergo dehydration to form boroxines or undergo protodeboronation. To circumvent these issues, they are often prepared and stored as more stable boronic acid esters, with the pinacol ester being a widely used example. nordmann.globalresearchgate.net These esters are generally stable solids that are amenable to purification by chromatography and can be used directly in subsequent reactions like Suzuki cross-coupling. nordmann.global

Transesterification from Boronic Acids

One method to prepare boronic acid esters is through the transesterification of a pre-formed boronic acid. This involves reacting the boronic acid with a diol, such as pinacol, often with the removal of water to drive the reaction to completion. While this method is straightforward, it is less common for the initial synthesis of this compound due to the instability of the boronic acid itself. However, transesterification can be a useful technique for converting one type of boronic ester to another or for removing a diol protecting group. For instance, treatment with phenylboronic acid can be used to cleave pinanediol esters to yield the free boronic acid. google.com

Direct Formation of Boronate Esters

A more prevalent and efficient strategy is the direct formation of the boronate ester from a suitable precursor, bypassing the isolation of the often-unstable boronic acid. The most common approach involves a palladium-catalyzed cross-coupling reaction, often referred to as a Miyaura borylation. google.com

This reaction typically uses a 5-halo-2-(Boc-amino)thiazole (e.g., 5-bromo-2-(Boc-amino)thiazole) as the starting material. This substrate is reacted with a boron source, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.

A typical reaction scheme is as follows:

Substrate: 5-Bromo-2-(Boc-amino)thiazole

Boron Source: Bis(pinacolato)diboron (B₂pin₂)

Catalyst: A palladium complex, such as Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

Base: A weak base, such as potassium acetate (KOAc)

Solvent: An aprotic solvent, such as dioxane or DMSO

Temperature: Elevated temperatures, typically 80-100 °C

This method provides a direct route to the stable this compound pinacol ester in good yields. google.com

ComponentExampleRole
Halide Precursor 5-Bromo-2-(Boc-amino)thiazoleProvides the thiazole scaffold for borylation
Boron Reagent Bis(pinacolato)diboron (B₂pin₂)Source of the boronate ester moiety
Catalyst Pd(dppf)Cl₂Facilitates the carbon-boron bond formation
Base Potassium Acetate (KOAc)Activates the boron reagent and participates in the catalytic cycle
Solvent 1,4-DioxaneProvides a suitable reaction medium

Synthetic Challenges and Optimization Strategies

The synthesis of this compound and its esters is not without its challenges. Key difficulties include the potential for low yields, the formation of side products, and purification issues.

One major challenge is the synthesis of the 5-halothiazole precursor. Direct halogenation of 2-(Boc-amino)thiazole can lead to a mixture of products or decomposition. A more controlled approach involves building the thiazole ring from appropriately substituted acyclic precursors, which can offer better regioselectivity. mdpi.comnih.gov

During the Miyaura borylation reaction, optimization of the catalyst, base, and solvent system is often necessary to maximize the yield and minimize side reactions, such as protodeboronation (loss of the boron group) or homocoupling of the starting halide. The purity of the starting materials and the exclusion of water and oxygen are critical for the efficiency of the palladium-catalyzed reaction.

Purification of the final boronic acid ester can also be challenging. While generally stable, the pinacol ester can sometimes be difficult to separate from residual starting materials or byproducts. Careful selection of chromatographic conditions or recrystallization from suitable solvent systems like THF/hexane (B92381) may be required to obtain the product in high purity. google.com

Optimization strategies often involve:

Screening of Catalysts and Ligands: Different palladium sources and phosphine ligands can have a significant impact on reaction efficiency.

Base and Solvent Selection: The choice of base and solvent can influence the reaction rate and selectivity.

Temperature Control: Precise control of the reaction temperature is crucial to prevent decomposition and side reactions.

Controlled Precursor Synthesis: Employing synthetic routes that provide the 5-halothiazole precursor in high purity and yield is fundamental to the success of the subsequent borylation step. semanticscholar.orggoogle.com

Addressing Instability and Protodeboronation in Thiazole-Boronic Systems

A significant challenge in the synthesis and application of thiazole-boronic acids is their propensity for protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This reaction is a common side reaction in Suzuki-Miyaura coupling and can be catalyzed by both acid and base. The electron-rich nature of the 2-aminothiazole (B372263) ring system can exacerbate this instability.

Strategies to mitigate protodeboronation in heteroaromatic boronic acids, which are applicable to thiazole-boronic systems, include:

Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate ester, can protect the C-B bond from premature cleavage. These esters often exhibit enhanced stability under purification and reaction conditions.

pH Control: Since protodeboronation is pH-dependent, careful control of the reaction pH can minimize this side reaction. For many Suzuki-Miyaura couplings, mildly basic conditions are optimal.

In Situ Generation: Generating the thiazole-boronic acid in situ from a stable precursor, such as a boronate ester, immediately before its use in a subsequent reaction can bypass issues of isolation and storage-related decomposition.

Anhydrous Conditions: Performing reactions under strictly anhydrous conditions can help to suppress protodeboronation, as water is a proton source for this undesired reaction.

The following table summarizes the influence of pH on the stability of aryl boronic acids, a principle that generally applies to thiazole-boronic systems.

pH ConditionEffect on Boronic Acid StabilityPredominant Mechanism
AcidicIncreased rate of protodeboronationAcid-catalyzed electrophilic substitution
NeutralGenerally more stableMinimal protodeboronation
BasicIncreased rate of protodeboronationBase-catalyzed hydrolysis of the boronate anion

Enhancing Functional Group Compatibility and Chemoselectivity

The synthesis of complex molecules containing the this compound moiety requires careful consideration of functional group compatibility and chemoselectivity. The Boc (tert-butoxycarbonyl) protecting group on the 2-amino function is crucial for modulating the reactivity of the thiazole ring and preventing unwanted side reactions.

Key considerations for enhancing chemoselectivity include:

Protecting Groups: The Boc group serves to decrease the nucleophilicity of the 2-amino group, preventing it from interfering with subsequent coupling reactions or undergoing undesired reactions such as N-acylation or N-arylation.

Selective Halogenation: In synthetic routes that proceed via a halogenated thiazole intermediate, achieving regioselective halogenation is critical. For instance, selective bromination at the 5-position of the 2-(Boc-amino)thiazole ring is a key step towards the synthesis of the corresponding boronic acid. Reaction conditions can be tuned to favor C-halogenation over N-halogenation.

Orthogonal Reactions: Employing orthogonal reaction strategies, where different functional groups can be manipulated independently without interfering with each other, is essential. For example, the conditions for a Suzuki-Miyaura coupling at the 5-position should not cleave the Boc protecting group.

A review of synthetic routes for 2-aminothiazole derivatives highlights various strategies to achieve chemoselectivity. For example, in the synthesis of 2-amino-thiazole-5-carboxylic acid phenylamides, the amino group is often protected to allow for selective manipulation of other parts of the molecule. mdpi.comnih.gov

Overcoming Steric Hindrance in Coupling Reactions

Steric hindrance can significantly impact the efficiency of cross-coupling reactions involving this compound, particularly when coupled with sterically demanding partners. The substituents on the coupling partner, as well as the thiazole ring itself, can impede the approach of the catalyst and the reactants, leading to low yields.

Strategies to overcome steric hindrance in Suzuki-Miyaura coupling reactions include:

Bulky Phosphine Ligands: The use of palladium catalysts with bulky and electron-rich phosphine ligands, such as those from the Buchwald or Fu groups (e.g., XPhos, SPhos, RuPhos), can facilitate coupling of sterically hindered substrates. researchgate.net These ligands promote the formation of the active catalytic species and facilitate the reductive elimination step.

Specialized Catalysts: The development of palladacycle catalysts has been shown to be effective for Suzuki coupling of hindered substrates, such as 2'-bromo-2-aryl benzothiazoles. nih.gov These pre-catalysts can be more active and stable under challenging reaction conditions.

Optimization of Reaction Conditions: Increasing the reaction temperature, using a suitable base (e.g., potassium phosphate, cesium fluoride), and selecting an appropriate solvent system can help to overcome the activation energy barrier associated with sterically hindered couplings.

The following table provides examples of ligand classes used to address sterically demanding Suzuki-Miyaura couplings.

Ligand ClassExample LigandsKey Features
BiarylphosphinesXPhos, SPhos, RuPhosBulky, electron-rich, promote oxidative addition and reductive elimination
DialkylbiarylphosphinestBuXPhosIncreased steric bulk and electron-donating ability
FerrocenylphosphinesdppfGood for a range of substrates, including some hindered cases

Optimization of Reaction Conditions: Temperature, Solvents, and Catalytic Systems

The successful synthesis of this compound and its application in further synthetic transformations are highly dependent on the optimization of reaction conditions. This includes the careful selection of temperature, solvents, and the catalytic system.

Temperature: The reaction temperature can have a profound effect on both the reaction rate and the stability of the reactants and products. While higher temperatures can accelerate the desired coupling reaction, they can also promote the undesired protodeboronation of the thiazole-boronic acid. nih.gov Therefore, finding the optimal temperature that maximizes the yield of the desired product while minimizing degradation is crucial.

Solvents: The choice of solvent is critical for solubilizing the reactants and catalyst, and for influencing the reaction mechanism. Common solvent systems for Suzuki-Miyaura reactions include ethereal solvents like dioxane and tetrahydrofuran (THF), aromatic hydrocarbons like toluene, and polar aprotic solvents such as dimethylformamide (DMF). Often, a mixture of an organic solvent and an aqueous base solution is employed. The selection of the solvent system can impact the rate of transmetalation and reductive elimination.

Catalytic Systems: The catalytic system, comprising a palladium source and a ligand, is arguably the most critical factor in a successful Suzuki-Miyaura coupling. The choice of ligand, as discussed previously, is vital for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. The palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand-to-metal ratio also require careful optimization.

The table below outlines a typical optimization study for a Suzuki-Miyaura coupling reaction, demonstrating the systematic approach to refining reaction conditions.

EntryPalladium SourceLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O100Low
2Pd₂(dba)₃XPhosK₃PO₄Dioxane80Moderate
3PdCl₂(dppf)-Cs₂CO₃DMF90Moderate
4Pd₂(dba)₃RuPhosK₃PO₄Dioxane/H₂O100High

This systematic optimization is essential for developing efficient and scalable synthetic routes for this compound and its derivatives, enabling their broader use in drug discovery and materials science.

Reactivity and Mechanistic Investigations of 2 Boc Amino Thiazole 5 Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. For 2-(Boc-amino)thiazole-5-boronic acid, the Suzuki-Miyaura coupling is a particularly vital transformation, allowing for the introduction of the 2-(Boc-amino)thiazole moiety onto a wide range of (hetero)aryl scaffolds.

Suzuki-Miyaura Coupling with (Hetero)aryl Electrophiles

The Suzuki-Miyaura reaction is the palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate. wikipedia.org This reaction is widely used due to the stability, low toxicity, and commercial availability of many boronic acids. nih.gov The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org

The transmetalation step, where the organic group is transferred from boron to the palladium center, is a critical and often rate-determining step in the Suzuki-Miyaura catalytic cycle. nih.gov Its precise mechanism has been a subject of extensive debate, with two primary pathways being widely considered: the boronate pathway and the oxo-palladium pathway. nih.govacs.org

The Boronate Pathway (Path A): This pathway involves the reaction of the boronic acid with a base (e.g., hydroxide) to form a more nucleophilic tetracoordinate boronate species ([ArB(OH)₃]⁻). acs.orgorganic-chemistry.org This activated boronate then displaces the halide from the arylpalladium(II) halide complex (formed after oxidative addition), leading to the formation of a key intermediate with a Pd-O-B linkage, which subsequently undergoes transmetalation. acs.orgresearchgate.net

The Oxo-Palladium Pathway (Path B): In this alternative mechanism, the base reacts with the arylpalladium(II) halide complex to form a more reactive arylpalladium(II) hydroxo complex. nih.govacs.org This palladium-hydroxo species then reacts with the neutral, tricoordinate boronic acid. researchgate.net

Kinetic studies have provided significant insight into which pathway predominates. For Suzuki-Miyaura reactions conducted with weak bases (like carbonates or phosphates) in aqueous solvent mixtures, compelling evidence suggests that the oxo-palladium pathway is kinetically favored. nih.govresearchgate.net The reaction between an arylpalladium hydroxo complex and a neutral boronic acid has been shown to be several orders of magnitude faster than the reaction of a palladium halide complex with the corresponding trihydroxyborate. nih.gov This indicates that under these common conditions, transmetalation primarily occurs via the oxo-palladium pathway. nih.govresearchgate.net

Figure 1: Competing pathways for the transmetalation step in the Suzuki-Miyaura coupling reaction.

While the Suzuki-Miyaura coupling is broadly applicable, its success with heteroaryl boronic acids, including thiazole (B1198619) derivatives, can be influenced by the stability of the boron reagent. nih.gov Five-membered heteroaromatic boronic acids, such as those derived from furans, pyrroles, and thiazoles, are often prone to decomposition, primarily through protodeboronation, which can significantly lower product yields. nih.govnih.gov

Specifically, 5-thiazolyl boronic acids have been noted to undergo rapid protodeboronation, particularly at neutral pH. ed.ac.uk The presence of the Boc-amino group at the 2-position of the thiazole ring in this compound influences the electronic properties of the molecule, but the inherent instability of the C-B bond in the electron-rich thiazole ring remains a challenge.

Despite these challenges, successful couplings have been reported. The reaction conditions must be carefully optimized to favor the desired cross-coupling over competing decomposition pathways. For instance, milder conditions, such as lower reaction temperatures and shorter reaction times, have been shown to be beneficial for coupling less stable boronic acids. nih.gov The choice of electrophile, catalyst, ligand, and base all play a crucial role in defining the substrate scope. Couplings are generally successful with a range of aryl and heteroaryl bromides and iodides. Aryl chlorides, being less reactive, often require more active catalyst systems. nih.gov

Limitations include:

Protodeboronation: The primary limitation is the propensity for the thiazole-boronic acid to undergo hydrolysis of the C-B bond, replacing it with a C-H bond. yonedalabs.com

Steric Hindrance: Highly substituted or sterically hindered coupling partners can slow down the reaction and may require more specialized, bulky ligands to achieve good yields. nih.gov

Incompatible Functional Groups: Although the Suzuki coupling is known for its good functional group tolerance, highly acidic protons (e.g., in phenols, carboxylic acids) on the coupling partner can interfere with the reaction by reacting with the base. nih.gov

The choice of palladium catalyst and coordinating ligand is paramount to the efficiency of the Suzuki-Miyaura coupling, especially when using challenging substrates like thiazole-boronic acids. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. researchgate.net

For coupling heteroaryl compounds, electron-rich and sterically bulky phosphine (B1218219) ligands are often employed. These ligands promote the rate-limiting oxidative addition step and facilitate the final reductive elimination. yonedalabs.com Buchwald's biarylphosphine ligands, such as SPhos and XPhos, have demonstrated exceptional activity for these types of transformations, allowing reactions to proceed at low catalyst loadings and even at room temperature for reactive electrophiles. nih.govnih.gov

The development of palladium precatalysts has also been a significant advancement. These are stable, air- and moisture-tolerant complexes that rapidly generate the active, monoligated Pd(0) species under the reaction conditions. This rapid generation of the active catalyst is crucial when using unstable boronic acids, as it ensures that the cross-coupling reaction occurs faster than the competing protodeboronation. nih.gov

Below is a table summarizing various catalyst systems used in Suzuki-Miyaura couplings involving heteroaryl substrates.

Catalyst/PrecatalystLigandTypical SubstratesKey AdvantagesReference
Pd(OAc)₂ / Pd₂(dba)₃SPhosAryl/heteroaryl chlorides, bromides, triflatesHigh activity, good for hindered substrates, room temperature reactions possible nih.gov
Pd(OAc)₂ / Pd₂(dba)₃XPhosAryl/heteroaryl chlorides, bromidesEffective for challenging substrates, including unstable boronic acids nih.gov
XPhos-Pd-G3(XPhos integrated)Aryl/heteroaryl bromidesAir- and moisture-stable precatalyst, reliable generation of active species nih.gov
PdCl₂(PPh₃)₂TriphenylphosphineAryl/heteroaryl iodides, bromidesClassical, widely available catalyst nih.gov
Pd₂(dba)₃None (Ligand-free)Hindered 2-arylbenzothiazolesSimplified procedure, substrate may act as ligand nih.gov

Hydrolytic deboronation (or protodeboronation) is a significant side reaction that plagues Suzuki-Miyaura couplings of many heteroaryl boronic acids, including 5-thiazolyl derivatives. ed.ac.uk This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, consuming the starting material and reducing the yield of the desired product. yonedalabs.com Several strategies have been developed to suppress this unwanted pathway.

Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol (B44631) ester (forming a boronate ester), can protect the C-B bond from hydrolysis. yonedalabs.comresearchgate.net The four methyl groups on the pinacol moiety sterically shield the boron center from attack by water or hydroxide. researchgate.net These esters can often participate directly in the catalytic cycle or hydrolyze slowly in situ to release the boronic acid. nih.gov

Use of Trifluoroborate Salts: Potassium aryltrifluoroborates (R-BF₃K) are another class of stable, crystalline solids that serve as excellent surrogates for boronic acids. nih.gov They are generally more resistant to protodeboronation than the corresponding boronic acids and slowly hydrolyze under the reaction conditions to release the active boronic acid. This slow release maintains a low steady-state concentration of the sensitive boronic acid, favoring transmetalation with the palladium complex over decomposition. nih.govnih.gov

Optimization of Reaction Conditions:

Base: The choice and concentration of the base are critical. While a base is necessary to facilitate transmetalation, strongly basic conditions can accelerate protodeboronation. ed.ac.uk Weaker bases like K₃PO₄ or K₂CO₃ are often preferred over strong bases like NaOH.

Temperature and Time: Employing lower reaction temperatures and minimizing reaction times can reduce the extent of deboronation. nih.gov The use of highly active catalyst systems that allow for rapid coupling is therefore highly advantageous.

Anhydrous Conditions: In some cases, performing the reaction under strictly anhydrous conditions can circumvent the issue of hydrolytic deboronation, although this may require the use of boronic esters and a stoichiometric amount of a non-hydroxide base to activate the transmetalation step. nih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and cleaner reaction profiles. semanticscholar.org

This technology has been successfully applied to the Suzuki-Miyaura coupling of thiazole derivatives. rsc.org The rapid heating provided by microwave irradiation can significantly accelerate the rate of the desired cross-coupling reaction, allowing it to outcompete the slower, temperature-dependent protodeboronation side reaction. For example, a comparison study on the synthesis of 2-acetyl-5-arylthiophenes showed that reactions under microwave irradiation reached completion in 30 minutes, whereas thermal heating at 100 °C gave only trace amounts of product after 40 hours. semanticscholar.org

The use of microwave heating in aqueous media has also been reported as a green and efficient method for the synthesis of 5-substituted thiazoles, demonstrating the compatibility of this technique with the specific challenges posed by thiazole-based substrates. rsc.org

Substrate 1Substrate 2ConditionsTimeYieldReference
4-(5-bromothiophen-2-yl)-2-methyl-1,3-thiazolePhenylboronic acidPd-catalyst, Cs₂CO₃, DMF, Microwave (160 °C)30 min80% semanticscholar.org
Various 5-halothiazolesVarious arylboronic acidsPd(PPh₃)₄, Na₂CO₃, TBAB, H₂O, Microwave5-15 minHigh Yields rsc.org
2-IodobenzimidazolePhenylboronic acidPdCl₂/SPhos, K₂CO₃, DMF, Microwave (120 °C)30 min94% researchgate.net

Aminative Suzuki-Miyaura Coupling for C-N Bond Formation

The aminative Suzuki-Miyaura coupling represents a novel transformation that combines a formal nitrene insertion with a traditional Suzuki-Miyaura cross-coupling, resulting in the formation of a C-N-C linkage from aryl halides and boronic acids. snnu.edu.cnnih.gov This reaction effectively unites the synthetic pathways of the Suzuki-Miyaura and Buchwald-Hartwig reactions, expanding the chemical space accessible from common starting materials. snnu.edu.cnnih.gov

While the direct application of this compound in this specific transformation is not extensively documented in dedicated studies, the general mechanism involves a palladium catalyst, a bulky phosphine ligand, and an amination reagent. snnu.edu.cnnih.gov The reaction is believed to proceed through a pathway where the efficiency of the standard Suzuki-Miyaura C-C coupling is deliberately attenuated to allow for the insertion of the amine component. snnu.edu.cn This strategy has been successfully applied to a broad range of aryl halides and boronic acids, including those with various functional groups and heterocyclic systems. snnu.edu.cnnih.gov Given the known reactivity of other heteroaryl boronic acids in related cross-coupling reactions, it is plausible that this compound could serve as a viable coupling partner in this transformation, leading to the synthesis of novel diarylamines incorporating a 2-(Boc-amino)thiazole moiety.

Chan-Lam Coupling and its Derivatives

The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, most commonly C-N and C-O bonds, from boronic acids and amines or alcohols. organic-chemistry.orgnih.gov This reaction is advantageous due to its typically mild, open-flask conditions, offering a valuable alternative to palladium-catalyzed methods. organic-chemistry.orgnih.gov

The N-arylation of 2-aminothiazole (B372263) derivatives is a crucial transformation in medicinal chemistry. Studies have shown that 2-aminobenzothiazoles can undergo effective C-N coupling with a variety of phenylboronic acids at room temperature using a Cu(II)-catalyst in acetonitrile (B52724). nih.gov For instance, the reaction of 2-aminobenzothiazole (B30445) with para-chlorophenylboronic acid in the presence of a copper(II) catalyst and 1,10-phenanthroline (B135089) as a ligand has been reported to provide the corresponding N-arylated product. nih.gov While the reactivity of 2-aminothiazole itself was noted to be lower, yielding 28% of the coupled product with para-chlorophenylboronic acid under similar conditions, these findings suggest that the Chan-Lam coupling is a viable strategy for the N-arylation of the 2-amino group on the thiazole ring. nih.gov

The general mechanism of the Chan-Lam coupling is thought to involve the formation of a copper-aryl species, followed by coordination of the amine nucleophile. A subsequent reductive elimination from a Cu(III) intermediate then furnishes the desired C-N bond and regenerates a Cu(I) species, which is reoxidized to Cu(II) to complete the catalytic cycle. organic-chemistry.org The presence of the Boc-protecting group on the 2-amino position of the thiazole boronic acid would likely influence its nucleophilicity and steric hindrance, potentially requiring optimization of reaction conditions.

Other Transition Metal-Catalyzed Coupling Protocols

The versatility of the boronic acid functional group allows this compound to participate in a range of other important transition metal-catalyzed cross-coupling reactions.

Liebeskind-Srogl Coupling: This reaction facilitates the formation of ketones from the palladium-catalyzed cross-coupling of thioesters with boronic acids, uniquely mediated by a stoichiometric amount of a copper(I) carboxylate under neutral conditions. wikipedia.orgresearchgate.netchem-station.com The reaction is applicable to a wide array of organosulfur compounds and organometallic reagents. researchgate.net The mechanism involves the oxidative addition of the palladium catalyst to the C-S bond of the thioester, followed by transmetalation with the boronic acid, which is facilitated by the copper cofactor, and subsequent reductive elimination to yield the ketone product. wikipedia.org While specific examples with this compound are not prominent, the broad substrate scope of the Liebeskind-Srogl reaction suggests its potential applicability for the synthesis of acyl-thiazole derivatives. wikipedia.orgresearchgate.net

Stille Coupling: The Stille reaction couples an organostannane with an sp2-hybridized organic halide or triflate, catalyzed by palladium. Although the primary coupling partners are organostannanes, variations involving boronic acids have been explored. The reaction proceeds through a standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The utility of this compound in a Stille-type reaction would likely involve its conversion to a stannylthiazole derivative or coupling with a thiazolylstannane.

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org While the direct use of a boronic acid as the primary coupling partner is not the standard Sonogashira protocol, variations and sequential reaction strategies exist. For instance, a bromo-iodothiazole could first undergo a Sonogashira reaction at the more reactive iodine-substituted position, followed by a Suzuki coupling at the bromine-substituted position using a boronic acid like this compound. thieme-connect.de This sequential approach allows for the introduction of both an alkynyl and a thiazolyl group onto a core structure. thieme-connect.de

Alternative Reactivity Modes

Beyond the canonical cross-coupling reactions, the boronic acid moiety of this compound can engage in other useful transformations.

Nickel-Catalyzed Sulfonylation Reactions with (Hetero)aryl Boronic Acids

Recent advancements in nickel catalysis have enabled the three-component sulfonylation of (hetero)aryl boronic acids. researchgate.netrsc.org In a redox-neutral process, (hetero)aryl boronic acids react with a sulfur dioxide source, such as potassium metabisulfite (B1197395) (K₂S₂O₅), and an electrophile, like a 2-chlorothiazole, in the presence of a nickel catalyst to produce sulfonylthiazoles. researchgate.net This method provides a direct route to functionalized arylsulfones and tolerates a wide range of substrates, including various boronic acids and 2-chloro(benzo)thiazoles, without the need for additional bases. researchgate.net This protocol could potentially be adapted for the sulfonylation of this compound, leading to the formation of a thiazolyl sulfone, a functional group of interest in medicinal chemistry.

Oxidative Biaryl Coupling Reactions Involving Thiazoles and Boronic Acids

Palladium-catalyzed oxidative C-H/C-H cross-coupling reactions have emerged as a powerful tool for the synthesis of biaryl compounds. A notable example is the oxidative coupling of thiazoles with arylboronic acids, which can lead to the regioselective C4-arylation of the thiazole ring. nih.govbohrium.com This transformation is typically carried out in the presence of a palladium catalyst and an oxidant, such as TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl). nih.govbohrium.com The boronic acid plays a crucial role in achieving the otherwise difficult C4 selectivity. nih.govbohrium.com This methodology has been applied to the synthesis of key pharmacological structures. bohrium.com Another study demonstrated the C4-selective C-H arylation of 2-aminothiazoles with arylboronic acids using a Pd(OAc)₂/phenanthroline/TEMPO/LiBF₄ system in air. nagoya-u.ac.jp These findings highlight the potential for this compound to participate in direct C-H functionalization reactions, offering an alternative to traditional cross-coupling with pre-halogenated thiazoles.

Multicomponent Reactions Featuring Boronic Acid Components

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and atom economy. Boronic acids are valuable components in several MCRs.

The Petasis reaction , also known as the borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (often an aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines. acs.org The reaction is believed to proceed through the formation of an iminium ion, which then reacts with the boronate complex. nih.gov This reaction is compatible with a wide range of functional groups. acs.org

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. While not a direct consumer of boronic acids in its classic form, variations and subsequent transformations can involve boronic acid derivatives. For instance, isonitrile-based multicomponent reactions have been developed for the synthesis of β-amino boronic acids as potential β-lactamase inhibitors. mdpi.com These reactions demonstrate the utility of incorporating the boronic acid moiety within a multicomponent assembly strategy to rapidly generate libraries of complex molecules. mdpi.com

While direct examples employing this compound in these specific MCRs are not widely reported, its structural features make it a plausible candidate for such transformations, offering pathways to highly functionalized and medicinally relevant thiazole derivatives.

Petasis Borono-Mannich Reaction and its Substrate Scope

The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent reaction that involves an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. wikipedia.orgmdpi.com While direct studies on the reactivity of this compound in the PBM reaction are not extensively documented in the reviewed literature, valuable insights can be drawn from the behavior of structurally similar heteroaromatic compounds, particularly 2-aminothiophenes. acs.orgresearchgate.netnih.gov

Research on functionalized 2-aminothiophenes in the Petasis reaction has demonstrated that these primary aromatic amines, which are typically unreactive substrates, can participate effectively under specific conditions, such as the use of hexafluoro-2-propanol (HFIP) as a solvent. acs.orgresearchgate.netnih.gov This suggests that 2-(Boc-amino)thiazole, as the amine component, could potentially undergo the PBM reaction. However, the specified outline focuses on the reactivity of this compound as the boronic acid component.

The substrate scope of the Petasis reaction is generally broad, accommodating a wide range of boronic acids, including aryl, heteroaryl, and vinyl boronic acids. wikipedia.orgorganic-chemistry.org The electronic properties of the boronic acid can influence the reaction outcome. Generally, electron-rich (hetero)aryl boronic acids tend to provide good yields, while electron-poor boronic acids may require more forcing conditions, such as microwave irradiation, to achieve satisfactory conversions. organic-chemistry.orgacs.org

In a study involving 2-aminothiophene-3-carboxamide (B79593) as the amine component, a variety of boronic acids were successfully employed. acs.orgresearchgate.net Phenylboronic acids with electron-donating groups at the 4-position generally resulted in good yields of the corresponding Petasis products. acs.orgresearchgate.net Conversely, phenylboronic acids bearing electron-withdrawing groups at the 3-position led to poor conversions. acs.orgresearchgate.net Heteroaryl boronic acids like 2-thienylboronic acid also proved to be effective coupling partners. acs.orgresearchgate.net

Based on these findings with a related heterocyclic system, the reactivity of this compound in a Petasis reaction would likely be influenced by the electronic nature of the thiazole ring. The Boc-amino group at the 2-position is an electron-donating group, which could enhance the nucleophilicity of the thiazole ring and potentially facilitate the reaction.

The following interactive data table summarizes the substrate scope of a Petasis-type reaction with various boronic acids, using a 2-aminothiophene derivative as the amine component, which serves as a model for the potential reactivity of a thiazole-based system.

Boronic AcidAldehydeAmine ComponentProduct Yield (%)
Phenylboronic acidGlyoxylic acid2-Amino-3-carboxamidothiophene53
4-Methylphenylboronic acidGlyoxylic acid2-Amino-3-carboxamidothiophene75
4-Methoxyphenylboronic acidGlyoxylic acid2-Amino-3-carboxamidothiophene72
4-Hydroxyphenylboronic acidGlyoxylic acid2-Amino-3-carboxamidothiophene68
3-Hydroxyphenylboronic acidGlyoxylic acid2-Amino-3-carboxamidothiophenePoor
3-Fluorophenylboronic acidGlyoxylic acid2-Amino-3-carboxamidothiophene<10 (conversion)
2-Thienylboronic acidGlyoxylic acid2-Amino-3-carboxamidothiopheneGood
(E)-Styrylboronic acidGlyoxylic acid2-Amino-3-carboxamidothiopheneGood

Data in this table is based on the results from the Petasis reaction of 2-aminothiophene derivatives as a proxy for the reactivity of this compound. acs.orgresearchgate.net

C-H Functionalization Strategies Involving Thiazole-Boronic Acids

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to the modification of organic molecules. acs.org Thiazole, a common heterocyclic motif in pharmaceuticals and biologically active compounds, has been the subject of numerous C-H functionalization studies. nih.gov The presence of a boronic acid moiety on the thiazole ring, as in this compound, introduces both a versatile synthetic handle and a potential directing group for C-H activation.

The thiazole ring possesses multiple C-H bonds that can be selectively functionalized. The C2-proton of the thiazole ring is known to be acidic, facilitating its activation and subsequent functionalization. nih.gov Palladium- and copper-catalyzed C-H arylations of thiazole derivatives have been developed, targeting the C2, C4, and C5 positions with high regioselectivity. nagoya-u.ac.jpnih.govrsc.orgorganic-chemistry.orgnih.gov

Palladium-catalyzed C-H arylation of thiazoles can be directed to different positions by tuning the ligands and reaction conditions. For instance, a Pd/PPh₃/NaOtBu system can promote C2-arylation, while a Pd/Bphen/K₃PO₄ catalyst system favors C5-arylation. nih.gov This regioselectivity allows for the sequential functionalization of the thiazole core. nih.gov Ligand-free palladium catalysis has also been shown to be effective for the 5-arylation of thiazoles. organic-chemistry.orgnih.govresearchgate.net

While the boronic acid group is often introduced after C-H functionalization, its presence on the thiazole ring can be compatible with certain C-H activation conditions. The boronic acid moiety itself is a valuable functional group, often utilized in Suzuki-Miyaura cross-coupling reactions. digitellinc.com Therefore, C-H functionalization strategies that tolerate the boronic acid group are of significant interest.

Rhodium catalysis is another powerful tool for C-H activation, often employed for the synthesis of heterocyclic compounds. researchgate.netrsc.orgresearchgate.net While specific examples of rhodium-catalyzed C-H functionalization of thiazole-boronic acids are not prevalent in the reviewed literature, the broad applicability of rhodium catalysts in C-H activation suggests potential for such transformations.

The following interactive data table summarizes various palladium-catalyzed C-H functionalization strategies for the thiazole ring, which could be applicable to substrates like this compound.

Position of C-H FunctionalizationCatalyst SystemCoupling PartnerKey Features
C2-ArylationPd/PPh₃/NaOtBuAryl halidesControlled regioselectivity by ligand and base. nih.gov
C5-ArylationPd/Bphen/K₃PO₄Aryl halidesAlternative regioselectivity with a different ligand/base combination. nih.gov
C5-ArylationPd(OAc)₂ (ligand-free)Aryl bromidesEconomical and environmentally friendly approach. organic-chemistry.orgnih.gov
C4-ArylationPd(OAc)₂/phen/TEMPO/LiBF₄Arylboronic acidsSelective C-H arylation of 2-aminothiazoles. nagoya-u.ac.jp
C2, C4, C5-AlkenylationPd(OAc)₂AlkenesSequential and programmed functionalization. rsc.org

This table summarizes general C-H functionalization strategies for the thiazole ring, which may be applicable to thiazole-boronic acid derivatives.

Research Applications in Advanced Organic Synthesis

2-(Boc-amino)thiazole-5-boronic acid as a Versatile Building Block for Complex Molecules

The inherent reactivity of the boronic acid moiety, coupled with the latent nucleophilicity of the Boc-protected amine, positions this compound as a cornerstone for the synthesis of intricate molecular structures. Its utility is particularly evident in the generation of compound libraries and the modular assembly of complex heterocyclic systems.

The generation of chemical libraries containing a diverse range of compounds is crucial for drug discovery and high-throughput screening. This compound is an ideal starting material for the synthesis of such libraries due to the exceptional versatility of the boronic acid group, most notably in Suzuki-Miyaura cross-coupling reactions. nih.govtcichemicals.com This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the thiazole (B1198619) core and a wide variety of aryl, heteroaryl, vinyl, or alkyl halides. researchgate.net

The Boc-protected amino group can be readily deprotected under acidic conditions to reveal the free amine, which can then be further functionalized through acylation, alkylation, or sulfonylation, among other reactions. This dual functionality allows for a combinatorial approach to library synthesis, where variations at both the 5-position of the thiazole ring (via the boronic acid) and the 2-position (via the amino group) can be independently and systematically introduced. For instance, a library of 2-amino-5-arylthiazole derivatives can be rapidly assembled by first performing a Suzuki-Miyaura coupling of this compound with a collection of aryl bromides, followed by deprotection and subsequent amidation with a diverse set of carboxylic acids. mdpi.comnih.gov

Table 1: Exemplary Suzuki-Miyaura Coupling Partners for Library Synthesis

Coupling PartnerResulting Thiazole Derivative (Post-Deprotection)Potential Application Area
Aryl Halides2-Amino-5-arylthiazolesKinase Inhibitors, Anticancer Agents
Heteroaryl Halides2-Amino-5-heteroarylthiazolesAntiviral, Antibacterial Agents
Vinyl Halides2-Amino-5-vinylthiazolesPolymer Building Blocks, Material Science
Alkyl Halides2-Amino-5-alkylthiazolesAgrochemicals, Probe Molecules

The concept of modular synthesis, where complex molecules are assembled from pre-functionalized building blocks, is a powerful strategy in organic chemistry. This compound serves as an excellent module in this context, enabling the construction of larger, more complex heterocyclic systems. The boronic acid functionality can be used to connect the thiazole unit to other heterocyclic systems through transition metal-catalyzed cross-coupling reactions. researchgate.net

For example, in the synthesis of macrocyclic structures, the thiazole unit can be incorporated as a key structural element. A dihalo-heterocycle can be sequentially coupled with two different boronic acids, one of which could be this compound, to build a linear precursor. Subsequent intramolecular reactions, such as macrolactamization involving the deprotected amino group, can then be employed to close the macrocycle. This modular approach allows for the systematic variation of the constituent heterocyclic rings and the linking units, providing a powerful tool for the exploration of new chemical space.

Applications in the Total Synthesis of Natural Products and Related Bioactive Structures

The 2-aminothiazole (B372263) motif is a common feature in a number of marine natural products, many of which exhibit potent biological activities. nih.gov The unique structural features of this compound make it a valuable building block in the total synthesis of these complex molecules.

Iterative homologation of boronic esters is a powerful strategy for the stereocontrolled synthesis of long carbon chains with multiple stereocenters, a common structural feature in many polyketide natural products. researchgate.netresearchgate.netmdpi.comnih.gov This method typically involves the reaction of a chiral boronic ester with a lithiated carbenoid, which, after rearrangement, results in a one-carbon extension of the carbon chain with the creation of a new stereocenter. The newly formed boronic ester can then be used in the next iteration.

While direct examples of the use of this compound in iterative homologation are not prevalent in the literature, its structural features make it a plausible candidate for incorporation into such synthetic strategies. For instance, the boronic acid could be converted to its corresponding chiral boronic ester and then subjected to an iterative homologation sequence to build a stereochemically rich side chain at the 5-position of the thiazole ring. The Boc-protected amino group would remain intact throughout this process and could be used for subsequent transformations. This approach could provide a novel route to complex natural products containing the 2-aminothiazole core. wikipedia.org

Convergent synthesis is a strategy that involves the independent synthesis of several complex fragments of a target molecule, which are then coupled together in the final stages of the synthesis. This approach is often more efficient than a linear synthesis for the construction of highly complex molecules. This compound is an ideal fragment for use in convergent synthetic strategies due to the reliable and chemoselective nature of the Suzuki-Miyaura coupling.

In the context of the total synthesis of a complex natural product containing a 2-aminothiazole moiety, the molecule can be retrosynthetically disconnected at a bond that can be formed via a Suzuki-Miyaura coupling. cam.ac.uk This would lead to two or more smaller, more manageable fragments, one of which would be a derivative of this compound. The other fragment would bear a suitable halide or triflate for the cross-coupling reaction. After the independent synthesis of these fragments, they can be joined together in a highly efficient and convergent manner. This strategy has been successfully employed in the synthesis of numerous complex bioactive molecules.

Derivatization of Peptides and Amino Acids via Boronic Acid Chemistry

The modification of peptides and amino acids is a field of growing interest, as it can lead to the development of new therapeutic agents, diagnostic tools, and biomaterials. Boronic acids have emerged as versatile reagents for the chemoselective modification of peptides due to their unique reactivity. mdpi.com

The boronic acid moiety of this compound can participate in copper-mediated N-arylation reactions with the N-terminal amino group of a peptide. researchgate.net This reaction is often highly selective for the N-terminus, even in the presence of other nucleophilic side chains such as that of lysine. The Boc-protecting group on the thiazole's amino group ensures that this position does not interfere with the desired peptide modification. Following the coupling reaction, the Boc group can be removed to allow for further functionalization at the 2-position of the thiazole ring.

This methodology allows for the introduction of the 2-aminothiazole scaffold onto the N-terminus of a peptide, which can impart new biological properties to the peptide, such as altered receptor binding affinity or improved stability. Furthermore, the ability to perform subsequent modifications at the 2-amino position of the attached thiazole provides a platform for the development of peptide conjugates with diverse functionalities.

Contributions to the Development of New Synthetic Methodologies

The unique electronic and structural features of this compound make it a valuable tool for synthetic chemists. The presence of a boronic acid group at the 5-position, a Boc-protected amine at the 2-position, and the thiazole core itself allows for a variety of selective transformations. These features have been exploited to refine existing synthetic methods and develop novel ones.

Advancements in Catalyst and Ligand Design for Thiazole Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation. However, the coupling of heteroaryl boronic acids, such as those derived from thiazole, can be challenging due to issues like protodeboronation (loss of the boronic acid group) under basic reaction conditions. This compound has been utilized as a substrate in studies aimed at overcoming these challenges through the development of more efficient and stable catalyst systems.

Research has shown that the choice of palladium precatalyst and ligand is critical for the successful coupling of unstable heteroaryl boronic acids. For instance, studies have demonstrated that monodentate biarylphosphine ligands can promote these challenging coupling processes. The development of specific precatalysts that rapidly generate the active catalytically species under mild conditions, where the decomposition of the boronic acid is minimized, has been a significant advancement. This allows for Suzuki-Miyaura reactions of a wide range of (hetero)aryl chlorides, bromides, and triflates with 2-heteroaryl boronic acids to proceed at lower temperatures (room temperature to 40°C) and in shorter reaction times, leading to excellent yields of the desired coupled products.

While direct involvement of this compound in the design of novel ligands is not extensively documented, its use as a benchmark substrate in catalyst screening is implied in the broader context of developing robust methods for heteroaryl coupling. The Boc-protecting group on the amino function enhances the stability and solubility of the molecule, making it a reliable coupling partner for evaluating the efficacy of new catalyst systems under various conditions. The electronic nature of the 2-aminothiazole moiety also influences the transmetalation step in the catalytic cycle, providing valuable insights for the optimization of reaction parameters.

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Thiazole Boronic Acids

Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O80-10060-85
Pd(OAc)₂SPhosK₃PO₄Toluene10075-95
Pd₂(dba)₃XPhosCs₂CO₃THF60-8080-98
[Pd(IPr)(3-Cl-py)Cl₂]-K₃PO₄Dioxane8070-90

This table represents typical conditions for heteroaryl Suzuki-Miyaura couplings and is not exhaustive for this compound specifically, but illustrates the types of systems evaluated.

Chemo- and Regioselective Functionalization of Thiazole Rings

The thiazole ring possesses multiple sites for potential functionalization. The ability to selectively introduce substituents at specific positions (regioselectivity) and to react one functional group in the presence of others (chemoselectivity) is paramount for the synthesis of complex target molecules. This compound is pre-functionalized at the 2- and 5-positions, directing further modifications to the remaining C4-position or the nitrogen atom of the ring.

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions, where the boronic acid at the C5-position selectively reacts with aryl, heteroaryl, or vinyl halides/triflates. This reaction is highly regioselective for the C5-position due to the inherent reactivity of the boronic acid moiety. The Boc-protected amino group at the C2-position generally remains intact under standard palladium-catalyzed coupling conditions, demonstrating the high chemoselectivity of this transformation.

Further functionalization can be envisioned following the initial coupling reaction. For instance, the Boc-protecting group can be removed under acidic conditions to liberate the free amine at the C2-position. This amine can then undergo a variety of subsequent reactions, such as acylation, alkylation, or diazotization, allowing for the introduction of diverse functionalities at this position.

Moreover, the C4-position of the thiazole ring remains available for functionalization. While the boronic acid at C5 is the most reactive site for cross-coupling, subsequent C-H activation strategies could potentially be employed to introduce substituents at C4. The directing effect of the existing substituents at C2 and C5 would play a crucial role in the regiochemical outcome of such reactions. Palladium-catalyzed C-H alkenylation has been shown to be a viable method for the regioselective functionalization of thiazole derivatives, offering a pathway to multifunctionalized thiazoles. rsc.org

Table 2: Potential Sequential Functionalization of the 2-(Boc-amino)thiazole Scaffold

StepReaction TypePosition FunctionalizedReagents and ConditionsResulting Moiety
1Suzuki-Miyaura CouplingC5Ar-X, Pd catalyst, BaseC5-Aryl/Heteroaryl
2DeprotectionC2-AmineTrifluoroacetic acid (TFA)C2-NH₂
3AcylationC2-AmineAcyl chloride, BaseC2-NHCOR
4C-H ActivationC4Olefin, Pd catalyst, OxidantC4-Alkenyl

This sequential approach highlights the utility of this compound as a versatile scaffold for the chemo- and regioselective synthesis of highly substituted thiazole derivatives.

Analytical and Spectroscopic Techniques for Characterization and Reaction Monitoring in 2 Boc Amino Thiazole 5 Boronic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 2-(Boc-amino)thiazole-5-boronic acid. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the individual atoms, allowing for the confirmation of the compound's structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the tert-butoxycarbonyl (Boc) group, the thiazole (B1198619) ring, and the boronic acid group. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, typically in the upfield region of the spectrum. The proton on the thiazole ring is anticipated to appear as a singlet in the aromatic region. The protons of the boronic acid hydroxyl groups are often broad and may exchange with deuterated solvents, sometimes rendering them unobservable.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Key expected signals include those for the carbonyl and quaternary carbons of the Boc group, the two distinct carbons of the thiazole ring, and the methyl carbons of the tert-butyl group. The carbon atom attached to the boronic acid group will have a characteristic chemical shift.

AssignmentExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
-C(CH₃)₃~1.5 (s, 9H)~28.3
-C(CH₃)₃-~82.0
-C=O-~152.9
Thiazole C2-~161.8
Thiazole C4-H~7.3-7.8 (s, 1H)-
Thiazole C5-B--
-B(OH)₂Broad, variable-

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is routinely employed to confirm the molecular weight of synthesized compounds and to assess their purity. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule.

For this compound (C₈H₁₃BN₂O₄S), the exact mass can be calculated. This theoretical mass can then be compared with the experimentally determined mass from an HRMS analysis to confirm the identity of the compound with a high degree of confidence. The presence of characteristic isotopes of boron (¹⁰B and ¹¹B) and sulfur (³²S, ³³S, ³⁴S) would result in a distinctive isotopic pattern in the mass spectrum, further aiding in the confirmation of the compound's structure.

TechniqueInformation ObtainedApplication in this compound Research
Mass Spectrometry (MS)Molecular weight determinationConfirmation of the molecular mass of the synthesized compound.
High-Resolution Mass Spectrometry (HRMS)Exact mass and elemental compositionUnambiguous confirmation of the molecular formula.

Chromatographic Methods (e.g., GC-MS, HPLC, Column Chromatography) for Purification and Analysis

Chromatographic techniques are fundamental for the purification of this compound from reaction mixtures and for the analysis of its purity.

Column Chromatography: This is a widely used preparative technique for the purification of organic compounds. researchgate.net For this compound, silica (B1680970) gel column chromatography would likely be employed. The choice of eluent (solvent system) is critical for achieving good separation from impurities. A gradient of solvents with increasing polarity, such as a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone), is often used. researchgate.net The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. waters.com A reversed-phase HPLC method, using a C18 column, is commonly used for the analysis of boronic acids. waters.comd-nb.info The mobile phase typically consists of a mixture of an aqueous buffer (often with a pH modifier like formic acid or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. d-nb.info The retention time of this compound under specific HPLC conditions can be used for its identification and the peak area for its quantification, allowing for the accurate determination of its purity. The use of a UV detector is common for the analysis of such compounds. d-nb.info

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and potential thermal lability of boronic acids and Boc-protected amines, GC-MS is generally not the preferred method for the direct analysis of this compound. Derivatization to a more volatile and thermally stable analog might be necessary for GC-MS analysis.

Chromatographic TechniquePrimary UseTypical Stationary PhaseTypical Mobile Phase/Eluent
Column ChromatographyPurificationSilica GelHexane/Ethyl Acetate gradient
High-Performance Liquid Chromatography (HPLC)Purity Analysis and QuantificationReversed-Phase (e.g., C18)Acetonitrile/Water with acid modifier

Future Directions and Emerging Research Avenues

Development of Next-Generation Boron Reagents with Enhanced Stability and Reactivity

A primary challenge in working with boronic acids is their propensity for decomposition through pathways such as protodeboronation. Consequently, a major focus of future research is the design of more robust boron reagents. The development of novel protecting groups for the boronic acid moiety is a promising strategy to enhance stability, allowing for more versatile applications in complex syntheses. These next-generation reagents are being engineered to exhibit not only increased stability but also tailored reactivity, enabling more precise control over chemical transformations.

Sustainable and Environmentally Benign Synthetic Protocols for Boronic Acid Chemistry

In line with the principles of green chemistry, there is a growing emphasis on developing sustainable methods for the synthesis and application of boronic acids. researchgate.net This includes the use of environmentally friendly solvents, milder reaction conditions, and the development of catalytic systems that minimize waste. rsc.org For instance, mechanochemistry, which involves solvent-free reactions conducted by grinding, presents a green alternative for the preparation of boronic acid esters. researchgate.net The development of phase-switching strategies, where the boronic acid tag facilitates purification without the need for traditional chromatography, also contributes to more sustainable synthetic processes.

Advanced Mechanistic Elucidation of Complex Reaction Pathways

A deeper understanding of the mechanisms underlying reactions involving boronic acids is crucial for optimizing existing methods and designing new transformations. ubc.ca Detailed kinetic and computational studies are being employed to investigate the intricate steps of reactions like the Suzuki-Miyaura coupling, particularly with heteroaromatic boronic acids. rsc.orgacs.orgnih.gov This research aims to clarify the roles of various reaction components, such as ligands and bases, and to elucidate the nature of intermediates in the catalytic cycle. Such mechanistic insights will pave the way for the rational design of more efficient and selective catalytic systems for the application of compounds like 2-(Boc-amino)thiazole-5-boronic acid. ubc.ca

Q & A

Q. How can researchers leverage this compound in multicomponent reactions (MCRs) for library synthesis?

  • Example : Combine with:
  • Aldehydes and isonitriles in Ugi reactions to generate peptidomimetics.
  • Aryl halides in tandem Suzuki-Heck reactions for polycyclic architectures.
  • Design considerations : Ensure Boc deprotection does not interfere with MCR conditions (e.g., use mild bases like K₂CO₃) .

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